N-phenyl-3-(2-aminoethyl)benzenesulfonamide
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Overview
Description
N-phenyl-3-(2-aminoethyl)benzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with an additional phenyl group and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Benzenesulfonyl Chloride: One common method involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as pyridine. This reaction forms N-phenylbenzenesulfonamide, which can then be further reacted with ethylenediamine to introduce the aminoethyl group.
Cyclization Reactions: Another approach involves the cyclization of a suitable precursor, such as a chloroacetamide derivative, in the presence of ammonium to form the desired benzenesulfonamide structure.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl chloride reacts with amines to form sulfonamides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aminoethyl side chain.
Acid-Base Reactions: The N-H bond in the sulfonamide group can be deprotonated, and the compound can act as a base in various reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and bases like pyridine are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Products: Formation of various sulfonamide derivatives.
Oxidation Products: Oxidized forms of the aminoethyl side chain.
Reduction Products: Reduced forms of the sulfonamide group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Anticancer Agents: Some derivatives of benzenesulfonamides have shown potential as inhibitors of carbonic anhydrase IX, an enzyme overexpressed in certain cancers.
Antimicrobial Agents: Exhibits antimicrobial properties against various pathogens.
Industry:
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-phenyl-3-(2-aminoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-phenylbenzenesulfonamide: Lacks the aminoethyl side chain but shares the core sulfonamide structure.
4-(2-aminoethyl)benzenesulfonamide: Similar structure but without the phenyl group.
Uniqueness:
Enhanced Biological Activity: The presence of both the phenyl group and the aminoethyl side chain can enhance the compound’s ability to interact with biological targets, making it more effective as an anticancer or antimicrobial agent.
Versatility in Synthesis: The compound’s structure allows for various modifications, enabling the synthesis of a wide range of derivatives with different properties and applications.
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
3-(2-aminoethyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c15-10-9-12-5-4-8-14(11-12)19(17,18)16-13-6-2-1-3-7-13/h1-8,11,16H,9-10,15H2 |
InChI Key |
STRFPXFHEXRQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)CCN |
Origin of Product |
United States |
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